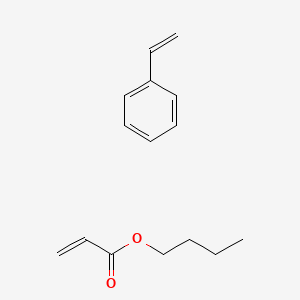

Butyl prop-2-enoate;styrene

Katalognummer B1617842

Molekulargewicht: 232.32 g/mol

InChI-Schlüssel: TUZBYYLVVXPEMA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09102603B2

Procedure details

As monomers, 123.75 g of styrene, 123.75 g of butyl acrylate, and 2.5 g of acrylic acid were used and mixed with 5.0 g of the emulsifier of the present invention product or the comparative product shown in Table 1 and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion. Aside from this, in a reactor equipped with a stirrer, a reflux condenser, a thermometer, a nitrogen inlet tube, and a dropping funnel, 122 g of ion-exchanged water and 0.25 g of sodium hydrogen carbonate were charged. A 36 g portion of the previously prepared mixed monomer emulsion described above was charged in the dropping funnel and added to the reactor all together, and then, the temperature was increased to 80° C. Thereafter, stirring was continued for 15 minutes. Subsequently, 0.5 g of ammonium persulfate as a polymerization initiator was dissolved in 20 g of ion-exchanged water, and the resulting solution was added to the reactor to initiate polymerization. Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion was added dropwise thereto over 3 hours to carry out polymerization. Further, after maturation was allowed to proceed for consecutive 2 hours, the resultant was cooled and adjusted at a pH of 8 with ammonia water, whereby a polymer dispersion to be used for the evaluation experiments of the present invention was obtained.

Name

ammonium persulfate

Quantity

0.5 g

Type

reactant

Reaction Step Five

[Compound]

Name

ion-exchanged

Quantity

20 g

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(=O)([O-])O.[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.N>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7,8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

123.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

123.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Five

|

Name

|

ammonium persulfate

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

[Compound]

|

Name

|

ion-exchanged

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Seven

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

122 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with 5.0 g of the emulsifier of the present invention product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preparing a mixed monomer emulsion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aside from this, in a reactor equipped with a stirrer, a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 36 g portion of the previously prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed monomer emulsion

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above was charged in the dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reactor all together, and then, the temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting solution was added to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

WAIT

|

Type

|

WAIT

|

|

Details

|

over 3 hours to carry out

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to proceed for consecutive 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resultant was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |